molecular formula C19H27N3OS B15019924 N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B15019924
M. Wt: 345.5 g/mol
InChI Key: NSDBHVPMYVRFGB-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an ethylhexyl group, a methylphenyl group, and a carboxamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Ethylhexyl Group: The ethylhexyl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylhexyl)-2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxamide
  • N-(2-ethylhexyl)-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide
  • N-(2-ethylhexyl)-2-[(4-nitrophenyl)amino]-1,3-thiazole-4-carboxamide

Uniqueness

N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications compared to similar compounds.

Properties

Molecular Formula

C19H27N3OS

Molecular Weight

345.5 g/mol

IUPAC Name

N-(2-ethylhexyl)-2-(4-methylanilino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H27N3OS/c1-4-6-7-15(5-2)12-20-18(23)17-13-24-19(22-17)21-16-10-8-14(3)9-11-16/h8-11,13,15H,4-7,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

NSDBHVPMYVRFGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)C

Origin of Product

United States

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